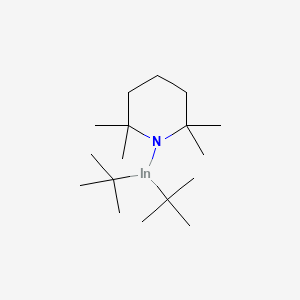
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a piperidine ring substituted with tetramethyl groups and a di-tert-butylindiganyl moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the di-tert-butylindiganyl group. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of tetramethyl groups via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a radical initiator, facilitating various chemical reactions through the generation of reactive intermediates . Its bulky tert-butyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator.
1,4-Di-tert-butylbenzene: Used in Friedel-Crafts alkylation reactions.
2,5-Di-tert-butylhydroquinone: An antioxidant with applications in various industries.
Eigenschaften
CAS-Nummer |
113088-73-6 |
|---|---|
Molekularformel |
C17H36InN |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
ditert-butyl-(2,2,6,6-tetramethylpiperidin-1-yl)indigane |
InChI |
InChI=1S/C9H18N.2C4H9.In/c1-8(2)6-5-7-9(3,4)10-8;2*1-4(2)3;/h5-7H2,1-4H3;2*1-3H3;/q-1;;;+1 |
InChI-Schlüssel |
HVTMGALPWYIKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1[In](C(C)(C)C)C(C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


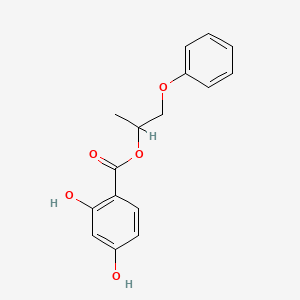
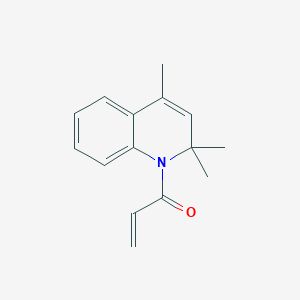
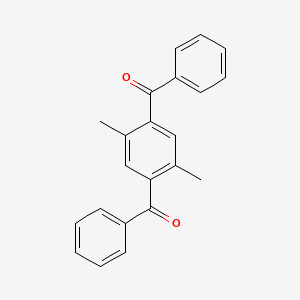
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
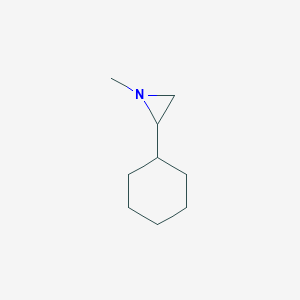
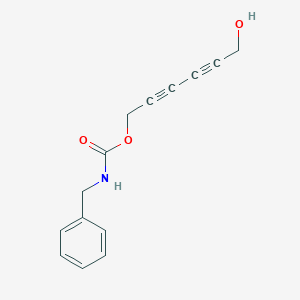
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
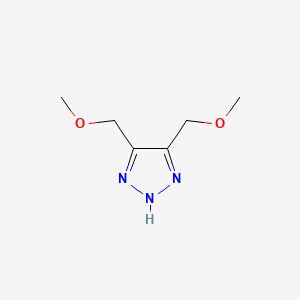
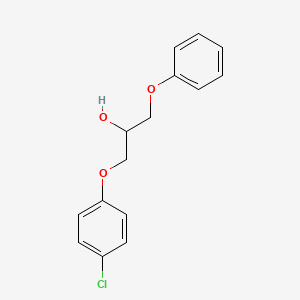
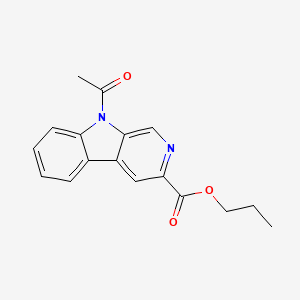
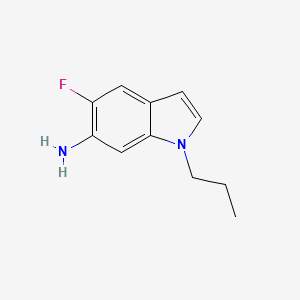
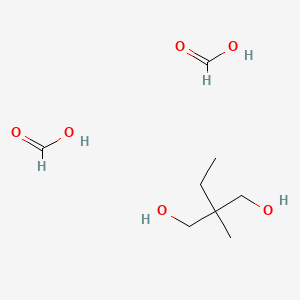
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
